1,3-Benzodioxol-5-ylmethyl naphthalene-1-carboxylate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl naphthalene-1-carboxylate: is a chemical compound that features a benzodioxole ring fused with a naphthalene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl naphthalene-1-carboxylate typically involves the reaction of 3,4-(Methylenedioxy)phenol (sesamol) with naphthalene-1-carboxylic acid or its derivatives. One common method involves the use of naproxen acylchloride, which is synthesized by reacting naproxen with oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide . The resulting acylchloride is then reacted with sesamol in the presence of a base such as triethylamine in dry tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Properties
CAS No. |
6976-55-2 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H14O4/c20-19(16-7-3-5-14-4-1-2-6-15(14)16)21-11-13-8-9-17-18(10-13)23-12-22-17/h1-10H,11-12H2 |
InChI Key |
WAQRGXFNOVQNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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